molecular formula C15H11FN2 B14131781 2-(4-Fluorophenyl)-6-methylquinazoline CAS No. 88737-70-6

2-(4-Fluorophenyl)-6-methylquinazoline

Cat. No.: B14131781
CAS No.: 88737-70-6
M. Wt: 238.26 g/mol
InChI Key: KIBSMASTUZBBEB-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-6-methylquinazoline is a heterocyclic aromatic compound that features a quinazoline core substituted with a 4-fluorophenyl group at the 2-position and a methyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluorophenyl)-6-methylquinazoline typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate aniline derivative and a fluorobenzene derivative.

    Cyclization: The aniline derivative undergoes cyclization with a suitable reagent, such as formamide, to form the quinazoline core.

    Substitution: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Methylation: The final step involves the methylation of the quinazoline core at the 6-position using a methylating agent like methyl iodide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Fluorophenyl)-6-methylquinazoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products

    Oxidation: Formation of quinazoline N-oxides.

    Reduction: Formation of reduced quinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

2-(4-Fluorophenyl)-6-methylquinazoline has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biology: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.

    Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.

    Industry: The compound is used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-6-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the disruption of cellular pathways involved in disease progression, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinazoline: Lacks the fluorine and methyl groups, resulting in different chemical properties and biological activities.

    4-Fluoro-2-phenylquinazoline: Similar structure but lacks the methyl group at the 6-position.

    6-Methylquinazoline: Lacks the 4-fluorophenyl group, leading to different reactivity and applications.

Uniqueness

2-(4-Fluorophenyl)-6-methylquinazoline is unique due to the presence of both the 4-fluorophenyl and 6-methyl groups, which confer specific chemical and biological properties. These substitutions can enhance the compound’s stability, reactivity, and potential as a therapeutic agent.

Properties

CAS No.

88737-70-6

Molecular Formula

C15H11FN2

Molecular Weight

238.26 g/mol

IUPAC Name

2-(4-fluorophenyl)-6-methylquinazoline

InChI

InChI=1S/C15H11FN2/c1-10-2-7-14-12(8-10)9-17-15(18-14)11-3-5-13(16)6-4-11/h2-9H,1H3

InChI Key

KIBSMASTUZBBEB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=C(N=C2C=C1)C3=CC=C(C=C3)F

Origin of Product

United States

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